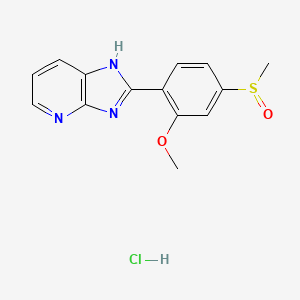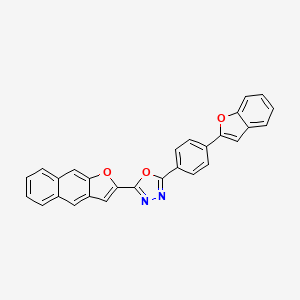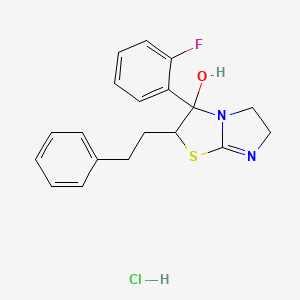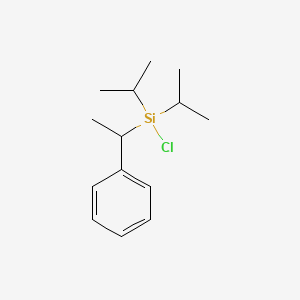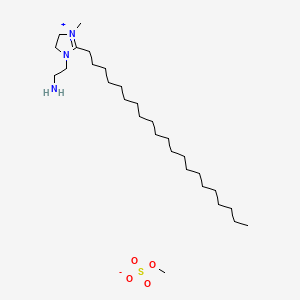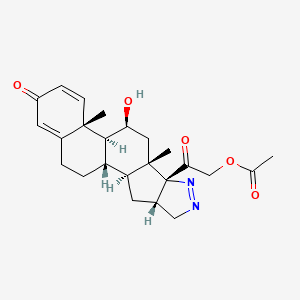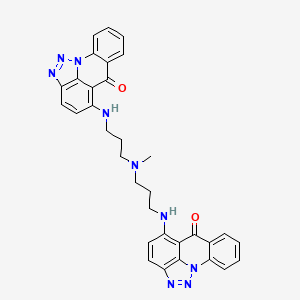
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5'-((methylimino)bis(3,1-propanediylimino))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- is a complex organic compound with a unique structure that combines triazole and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with DNA or RNA, leading to changes in gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,5’-[1,2-Ethanediylbis(imino-3,1-propanediylimino)]bis(6H-[1,2,3]triazolo[4,5,1-de]acridin-6-one): Similar structure but with different substituents.
6H-[1,2,3]Triazolo[4,5,1-de]acridin-6-one, 5,5’-[1,4-piperazinediylbis(3,1-propanediylimino)]bis-: Another derivative with piperazine moieties.
Uniqueness
The uniqueness of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5,5’-((methylimino)bis(3,1-propanediylimino))bis- lies in its specific combination of triazole and acridine structures, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
197903-10-9 |
|---|---|
Molecular Formula |
C33H29N9O2 |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
10-[3-[methyl-[3-[(8-oxo-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C33H29N9O2/c1-40(18-6-16-34-22-12-14-24-30-28(22)32(43)20-8-2-4-10-26(20)41(30)38-36-24)19-7-17-35-23-13-15-25-31-29(23)33(44)21-9-3-5-11-27(21)42(31)39-37-25/h2-5,8-15,34-35H,6-7,16-19H2,1H3 |
InChI Key |
PJYHBRRGBYDCST-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC1=C2C3=C(C=C1)N=NN3C4=CC=CC=C4C2=O)CCCNC5=C6C7=C(C=C5)N=NN7C8=CC=CC=C8C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



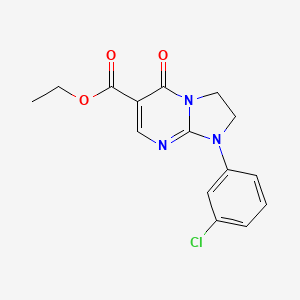
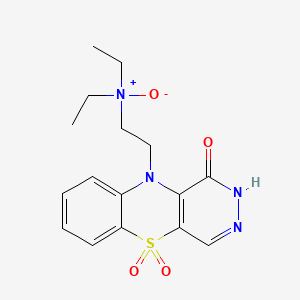

![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)


